3-(Benzyloxy)isothiazole

Descripción general

Descripción

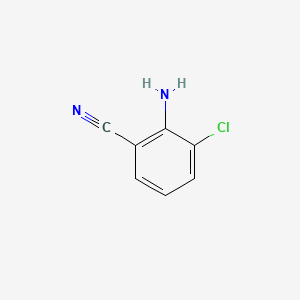

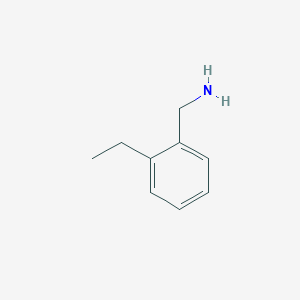

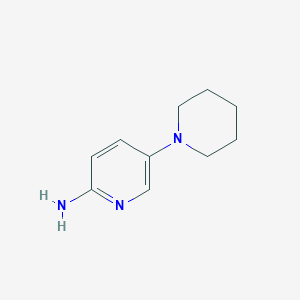

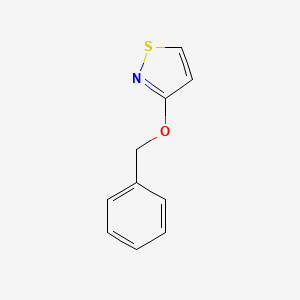

3-(Benzyloxy)isothiazole is a derivative of isothiazole, a five-membered sulfur heterocycle . Isothiazoles are widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .

Synthesis Analysis

The synthesis of 3-(Benzyloxy)isothiazole involves the addition of potassium carbonate to a solution of 1 in N,N-dimethylformamide (DMF). Then, benzyl bromide is added dropwise into the mixture. The solution is stirred at room temperature for 8 hours. After this, water is added to the residue, and the mixture is extracted with EtOAc .Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)isothiazole includes a five-membered sulfur heterocycle, which is a characteristic feature of isothiazoles .Chemical Reactions Analysis

Isothiazoles undergo various chemical reactions, including ring metalation, lateral metalation, and utilization in transition metal-catalyzed coupling reactions . For 3-(Benzyloxy)isothiazole, it has been shown that direct lithiation with n-butyllithium occurs at C-5 .Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Benzyloxy)isothiazole: plays a significant role in medicinal chemistry due to the unique properties of the isothiazole ring, which contains two electronegative heteroatoms in a 1,2-relationship . This structure is utilized in the synthesis of compounds with potential therapeutic effects. Isothiazoles have been incorporated into molecules that exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties .

Organic Synthesis

In organic synthesis, 3-(Benzyloxy)isothiazole serves as a versatile building block. Advances in metal-catalyzed cross-coupling reactions and C–H activation chemistry have allowed for the functionalization of isothiazoles, leading to the creation of densely decorated molecules bearing various sensitive functional groups . These molecules are crucial intermediates in the synthesis of more complex organic compounds.

Drug Development

The isothiazole core is integral to drug development, particularly in the design of new drugs with high biological activity. The reactivity of isothiazoles allows for the creation of novel drug candidates that can be used in the treatment of diseases such as cancer, where they may act as synergists to enhance the efficacy of other bioactive substances .

Agriculture

3-(Benzyloxy)isothiazole: derivatives have been explored for their fungicidal activity and ability to induce systemic acquired resistance (SAR) in plants . This property is crucial for enhancing plant resistance against pathogen attacks, thereby contributing to crop protection and sustainable agriculture practices.

Materials Science

The isothiazole ring is also relevant in materials science, where it is used in the synthesis of compounds for various applications. For instance, the synthesis of isothiazole derivatives has been linked to the creation of novel materials with potential use in electronic devices .

Chemical Engineering

In chemical engineering, 3-(Benzyloxy)isothiazole is valuable for its role in catalysis. Metal complexes of isothiazoles are used as catalysts for cross-coupling reactions, which are essential in the production of various chemicals . These reactions are fundamental in the manufacturing processes of pharmaceuticals and agrochemicals.

Environmental Science

Isothiazole compounds, including 3-(Benzyloxy)isothiazole , contribute to environmental science by offering solutions to control fungal diseases that affect crops. This not only helps in maintaining the health of the ecosystem but also aids in reducing the environmental impact of agricultural pathogens .

Biochemistry

In biochemistry, the isothiazole moiety is significant for studying the interaction of small molecules with biological systems. The reactivity and structural diversity of isothiazole derivatives make them suitable for probing biochemical pathways and understanding the molecular basis of diseases .

Mecanismo De Acción

Target of Action

Isothiazoles, a class of compounds to which 3-(benzyloxy)isothiazole belongs, have been reported to have high biological activity and can be used as effective new drugs . They are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship .

Mode of Action

Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used and is especially important in cancer chemotherapy .

Biochemical Pathways

Isothiazoles have been found to be involved in a wide range of selective transformations involving the isothiazole heterocycle .

Result of Action

Isothiazoles have been reported to have high biological activity and can be used as effective new drugs .

Action Environment

It is known that the chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle .

Direcciones Futuras

Isothiazoles have been the subject of extensive research due to their potential applications in medicinal chemistry and organic synthesis . Future research may focus on developing new synthetic methods for isothiazoles, exploring their reactivity, and investigating their potential applications in various fields .

Propiedades

IUPAC Name |

3-phenylmethoxy-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-2-4-9(5-3-1)8-12-10-6-7-13-11-10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQQNUUPCJHSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457927 | |

| Record name | 3-Benzyloxyisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)isothiazole | |

CAS RN |

60666-83-3 | |

| Record name | 3-Benzyloxyisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)